molecular formula C10H22O6 B7949290 Ethylene glycol di-N-butyrate

Ethylene glycol di-N-butyrate

Cat. No.: B7949290
M. Wt: 238.28 g/mol
InChI Key: PDEBQWBBEDBYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ethylene glycol di-N-butyrate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of ethylene glycol di-N-butyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release ethylene glycol and butyric acid, which can then participate in further biochemical reactions

Comparison with Similar Compounds

Ethylene glycol di-N-butyrate can be compared with other similar compounds such as:

    Ethylene glycol diacetate: Similar in structure but with acetate groups instead of butyrate groups.

    Propylene glycol di-N-butyrate: Similar but with a propylene glycol backbone instead of ethylene glycol.

    Dithis compound: Similar but with a diethylene glycol backbone, providing different physical and chemical properties.

This compound is unique due to its specific ester groups and the properties they confer, such as its low volatility and distinctive odor .

Properties

IUPAC Name

butanoic acid;ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O2.C2H6O2/c2*1-2-3-4(5)6;3-1-2-4/h2*2-3H2,1H3,(H,5,6);3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEBQWBBEDBYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O.CCCC(=O)O.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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